2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate is an organic compound with the molecular formula C7H7F3O4S and a molecular weight of 244.18 g/mol. This compound features a cyclopentenone ring substituted with a trifluoromethanesulfonate group, making it a versatile intermediate in organic synthesis.
Preparation Methods
2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate can be synthesized through various methods. One reported method involves the reaction of 2-methylcyclopentane-1,3-dione with trifluoromethanesulfonic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate undergoes several types of chemical reactions:
Substitution Reactions: The trifluoromethanesulfonate group (OTf) is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Aldol Condensations: The reactive carbonyl group (C=O) can participate in aldol condensation reactions, forming β-hydroxy ketones.
Claisen Condensations: The compound can also undergo Claisen condensation reactions, leading to the formation of β-keto esters.
Common reagents used in these reactions include bases like sodium hydroxide or potassium tert-butoxide, and solvents such as tetrahydrofuran or dimethyl sulfoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It serves as a valuable building block for the synthesis of more complex molecules due to its reactive functional groups.
Medicinal Chemistry: The cyclopentenone ring and trifluoromethyl group are frequently found in bioactive molecules, making this compound a potential starting material for novel drug candidates.
Material Science: Trifluoromethanesulfonate is a common anion used in ionic liquids, which have unique properties like low melting points and high ionic conductivity.
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate involves its reactive functional groups. The trifluoromethanesulfonate group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The carbonyl group can participate in various condensation reactions, forming new carbon-carbon bonds. The specific molecular targets and pathways depend on the context of its use in synthesis or research applications.
Comparison with Similar Compounds
2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate can be compared with similar compounds such as:
2-Methyl-3-oxocyclopent-1-en-1-yl methanesulfonate: Similar structure but with a methanesulfonate group instead of trifluoromethanesulfonate.
2-Methyl-3-oxocyclopent-1-en-1-yl p-toluenesulfonate: Contains a p-toluenesulfonate group, which has different reactivity and properties compared to trifluoromethanesulfonate.
The uniqueness of this compound lies in its trifluoromethanesulfonate group, which imparts distinct reactivity and stability characteristics.
Properties
IUPAC Name |
(2-methyl-3-oxocyclopenten-1-yl) trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O4S/c1-4-5(11)2-3-6(4)14-15(12,13)7(8,9)10/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNUYUHNVPIZKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC1=O)OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.